Hexahydroxybenzene

Catalog No.
S601532
CAS No.
608-80-0
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydroxybenzene

CAS Number

608-80-0

Product Name

Hexahydroxybenzene

IUPAC Name

benzene-1,2,3,4,5,6-hexol

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H

InChI Key

VWPUAXALDFFXJW-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1O)O)O)O)O)O

Synonyms

hexahydroxybenzene

Canonical SMILES

C1(=C(C(=C(C(=C1O)O)O)O)O)O
  • Cellular Signaling

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    Inositol supplementation is being explored as a potential treatment option for PCOS, a hormonal disorder affecting women. Studies suggest that inositol may improve ovulation, regulate menstrual cycles, and potentially enhance insulin sensitivity in women with PCOS .

Hexahydroxybenzene, also known as benzenehexol, is an organic compound with the chemical formula C6H6O6C_6H_6O_6 or C6(OH)6C_6(OH)_6. It is classified as a six-fold phenol derivative of benzene. This compound appears as a crystalline solid that is soluble in hot water, with a melting point exceeding 310°C. Hexahydroxybenzene can be regarded as a versatile chemical intermediate due to its ability to undergo various chemical transformations and its utility in synthesizing other compounds .

  • Oxidation: When oxidized, hexahydroxybenzene yields tetrahydroxy-p-benzoquinone, rhodizonic acid, and dodecahydroxycyclohexane. This process highlights its potential as a precursor for more complex organic molecules .
  • Reduction: The compound can be synthesized from the reduction of sodium tetrahydroxy-p-benzoquinone salt using stannous chloride and hydrochloric acid .
  • Formation of Anions: Hexahydroxybenzene can lose protons from its hydroxyl groups, forming the hexaanion C6O66C_6O_6^{6-}, which can react further to form various salts, including potassium carbonyl complexes .

Hexahydroxybenzene can be synthesized through several methods:

  • From Inositol: It can be prepared by the oxidation of myo-inositol (cyclohexanehexol) under controlled conditions.
  • Acidic Hydrolysis: The acidic hydrolysis of potassium carbonyl is another method for producing hexahydroxybenzene.
  • Nitration and Oxidation: Nitration followed by oxidation of diacetyl hydroquinone provides an alternative synthetic route .

These methods showcase the compound's versatility and the various pathways available for its synthesis.

Hexahydroxybenzene serves multiple applications across different fields:

  • Liquid Crystals: It is utilized as a starting material for synthesizing discotic liquid crystals, which are important in display technologies.
  • Electrocatalysts: Two-dimensional metal-hexahydroxybenzene frameworks have been investigated for their potential as electrocatalysts in energy conversion processes .
  • Chemical Intermediates: Its derivatives are used in organic synthesis and materials science due to their unique structural properties.

Interaction studies involving hexahydroxybenzene primarily focus on its reactivity with other chemical species. For instance, its ability to form adducts with ligands such as 2,2'-bipyridine demonstrates its coordination chemistry potential. Additionally, research into its salts indicates interactions that could lead to novel materials with specific electronic properties .

Hexahydroxybenzene shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameFormulaUnique Features
BenzeneC6H6C_6H_6The simplest aromatic hydrocarbon; lacks hydroxyl groups.
HydroquinoneC6H6O2C_6H_6O_2A dihydroxybenzene derivative used as a reducing agent.
CatecholC6H6O2C_6H_6O_2Another dihydroxy compound; used in organic synthesis.
Tetrahydroxy-p-benzoquinoneC6H4O4C_6H_4O_4An oxidation product of hexahydroxybenzene; involved in redox reactions.

Hexahydroxybenzene is unique due to its six hydroxyl groups, which confer distinct chemical reactivity and properties compared to these similar compounds. Its ability to form various derivatives and participate in complex reactions makes it an interesting subject for further research and application development .

XLogP3

-0.2

UNII

80XJ9A89E2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

608-80-0

Wikipedia

Benzenehexol

General Manufacturing Information

1,2,3,4,5,6-Benzenehexol: INACTIVE

Dates

Modify: 2023-08-15

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